2-(2-Ethoxyphenoxy)ethane-1-sulfonamide
Description
2-(2-Ethoxyphenoxy)ethane-1-sulfonamide is a sulfonamide derivative characterized by a 2-ethoxyphenoxy substituent attached to an ethanesulfonamide backbone. The ethoxyphenoxy group may enhance lipophilicity and receptor-binding properties, as seen in Tamsulosin, a drug targeting α1-adrenergic receptors for benign prostatic hyperplasia treatment .
Properties
Molecular Formula |
C10H15NO4S |
|---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
2-(2-ethoxyphenoxy)ethanesulfonamide |
InChI |
InChI=1S/C10H15NO4S/c1-2-14-9-5-3-4-6-10(9)15-7-8-16(11,12)13/h3-6H,2,7-8H2,1H3,(H2,11,12,13) |
InChI Key |
BTQPCVLIPRNQRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OCCS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(2-Ethoxyphenoxy)ethane-1-sulfonamide
Stepwise Preparation of 2-(2-Ethoxyphenoxy)ethylamine
The preparation of 2-(2-ethoxyphenoxy)ethylamine involves three main steps:
Step 1: Alkylation of 2-Ethoxyphenol
- Reaction: 2-Ethoxyphenol is reacted with 1,2-dihaloethane (such as 1,2-dichloroethane or 1,2-dibromoethane) in the presence of a base (e.g., sodium hydroxide or potassium hydroxide).
- Catalyst: Phase transfer catalysts such as tetrabutylammonium bromide or methyltrioctylammonium chloride enhance the reaction efficiency.
- Product: Formation of l-halo-2-(2-ethoxyphenoxy)ethane intermediate.
Step 2: Nucleophilic Substitution with Phthalimide
- Reaction: The l-halo-2-(2-ethoxyphenoxy)ethane intermediate is reacted with an alkali metal salt of phthalimide (e.g., sodium phthalimide or potassium phthalimide).
- Conditions: This step can be performed without solvent at temperatures ranging from 50°C to 250°C, often with phase transfer catalysts.
- Product: Formation of the phthalimide-protected amine intermediate.
Step 3: Deprotection to Yield 2-(2-Ethoxyphenoxy)ethylamine
- Reaction: The phthalimide intermediate is treated with a base such as alkali metal hydroxide (e.g., sodium hydroxide).
- Outcome: Liberation of free 2-(2-ethoxyphenoxy)ethylamine in solid form.
- Purification: The solid product is isolated by filtration, centrifugation, or decantation and dried using tray dryers, vacuum ovens, or fluidized bed dryers at 35°C to 70°C.
- Physical Properties: The product typically has a melting point range of approximately 80°C to 90°C.
Chemoenzymatic Approaches for Enantiopure Derivatives
Recent research highlights chemoenzymatic routes to produce enantiomerically pure derivatives of tamsulosin, which include the 2-(2-ethoxyphenoxy)ethylamine moiety. Enzymatic methods such as:
- Lipase-catalyzed kinetic resolution,
- Alcohol dehydrogenase (ADH)-catalyzed bioreduction,
- Transaminase-catalyzed biotransamination
have been employed to induce chirality in intermediates related to this compound derivatives. These methods offer stereoselective synthesis routes critical for pharmaceutical applications.
Data Table: Summary of Key Preparation Steps
| Step | Reactants/Conditions | Catalyst/Agent | Product/Outcome | Notes |
|---|---|---|---|---|
| 1 | 2-Ethoxyphenol + 1,2-dihaloethane + base | NaOH/KOH; Phase transfer catalyst | l-Halo-2-(2-ethoxyphenoxy)ethane | Phase transfer catalysts improve yield |
| 2 | l-Halo-2-(2-ethoxyphenoxy)ethane + phthalimide salt | Sodium or potassium phthalimide; PTC | Phthalimide-protected amine intermediate | Can be solvent-free; temp 50-250°C |
| 3 | Phthalimide intermediate + alkali hydroxide | NaOH/KOH | 2-(2-Ethoxyphenoxy)ethylamine (solid) | Isolated by filtration, dried at 35-70°C |
| 4 | 2-(2-Ethoxyphenoxy)ethylamine + sulfonyl chloride | Base (e.g., triethylamine) | This compound | Standard sulfonamide synthesis |
Analytical and Purification Notes
- Differential Scanning Calorimetry (DSC) confirms melting range and purity of the amine intermediate.
- Infrared (IR) spectroscopy is used to verify functional groups.
- Solid product isolation involves filtration, centrifugation, and drying techniques.
- Drying methods include vacuum ovens and fluidized bed dryers to maintain product integrity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenoxy)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The ethoxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy and ethoxy derivatives.
Scientific Research Applications
2-(2-Ethoxyphenoxy)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyphenoxy)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The ethoxy and phenoxy groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
